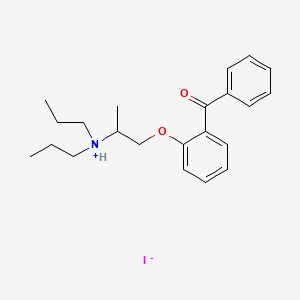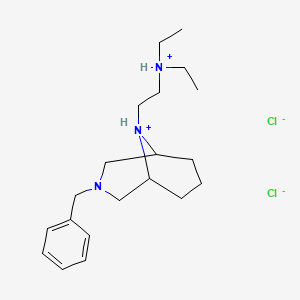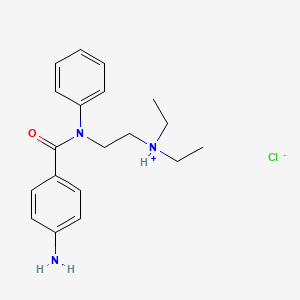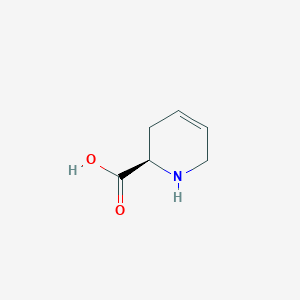
2-(2-(Dipropylamino)propoxy)benzophenone hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Dipropylamino)propoxy)benzophenone hydriodide is a chemical compound with a complex structure that includes a benzophenone core substituted with a dipropylamino group and a propoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dipropylamino)propoxy)benzophenone hydriodide typically involves multiple steps, starting with the preparation of the benzophenone core. The benzophenone is then reacted with 2-(dipropylamino)propyl chloride in the presence of a base to form the intermediate 2-(2-(Dipropylamino)propoxy)benzophenone. This intermediate is subsequently treated with hydroiodic acid to yield the final hydriodide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Dipropylamino)propoxy)benzophenone hydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone core to diphenylmethanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dipropylamino group or the propoxy linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzophenone carboxylic acids, while reduction can produce diphenylmethanol derivatives .
Applications De Recherche Scientifique
2-(2-(Dipropylamino)propoxy)benzophenone hydriodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of advanced materials and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism of action of 2-(2-(Dipropylamino)propoxy)benzophenone hydriodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: A simpler structure with similar chemical properties.
Diphenylmethanol: A reduction product of benzophenone with different reactivity.
Dihydrocoumarin: A derivative with a similar core structure but different functional groups.
Uniqueness
2-(2-(Dipropylamino)propoxy)benzophenone hydriodide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research .
Propriétés
Numéro CAS |
10401-25-9 |
|---|---|
Formule moléculaire |
C22H30INO2 |
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
1-(2-benzoylphenoxy)propan-2-yl-dipropylazanium;iodide |
InChI |
InChI=1S/C22H29NO2.HI/c1-4-15-23(16-5-2)18(3)17-25-21-14-10-9-13-20(21)22(24)19-11-7-6-8-12-19;/h6-14,18H,4-5,15-17H2,1-3H3;1H |
Clé InChI |
RCNOSIFVZRMVDJ-UHFFFAOYSA-N |
SMILES canonique |
CCC[NH+](CCC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)




